1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine
Overview
Description
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts . A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Molecular Structure Analysis
The molecular formula of this compound is C15H23ClN2 . It has a molecular weight of 266.81 .Chemical Reactions Analysis
The compound is part of a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives that were designed, synthesized, and tested for in vivo anti-allergic activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.81 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Pharmacological Profiles and Metabolic Pathways
Piperazine derivatives, including those structurally related to 1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine, have been extensively studied for their pharmacological profiles and metabolic pathways. They have found clinical application primarily in the treatment of psychiatric disorders such as depression, psychosis, and anxiety. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This metabolism plays a crucial role in their pharmacological action, highlighting the importance of understanding these pathways for the development of effective treatments (Caccia, 2007).
Anti-mycobacterial Activity
Research has also explored the anti-mycobacterial properties of piperazine derivatives, particularly against Mycobacterium tuberculosis (MTB), including strains resistant to conventional treatments. The structural motif of piperazine is a key component in the development of potent anti-TB molecules, offering a pathway for addressing drug-resistant TB through novel therapeutic agents (Girase et al., 2020).
Therapeutic Patent Overview
Piperazine derivatives have been the subject of numerous patents, reflecting their wide therapeutic potential across various domains, including CNS disorders, cancer, viral infections, and cardiovascular diseases. The flexibility of the piperazine ring as a pharmacophore has enabled the development of molecules with improved pharmacokinetic and pharmacodynamic profiles, underscoring its significance in drug discovery and development (Rathi et al., 2016).
Novel Opioid-like Compounds
Studies have also delved into novel psychoactive substances, such as 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), showcasing the broader implications of piperazine derivatives in developing opioid-like compounds. These findings contribute to our understanding of their desired and unwanted effects, comparable to other opioids, and suggest potential for dependency, highlighting the importance of regulatory oversight (Siddiqi et al., 2015).
Role in Dopamine Receptor Binding
The interaction of arylcycloalkylamines, including piperazines, with D2-like receptors has been a subject of interest, particularly in the context of antipsychotic agents. These studies provide insight into how arylalkyl substituents improve the potency and selectivity of these compounds for dopamine receptors, offering avenues for the development of more effective psychiatric medications (Sikazwe et al., 2009).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methylpropyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)9-15-11-18(8-7-17-15)10-13-3-5-14(16)6-4-13/h3-6,12,15,17H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAWWZLEDATLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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